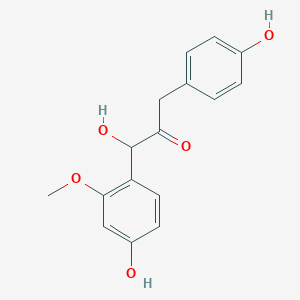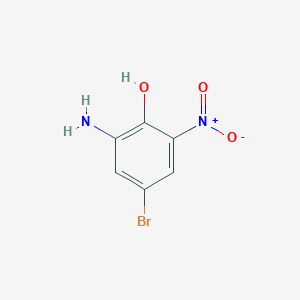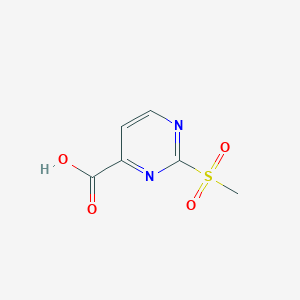
1-(Adamantane-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantane-1-carbonyl)pyrrolidin-2-one, also known as ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACP is a pyrrolidine derivative that contains an adamantane moiety, which provides it with unique properties and makes it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of 1-(Adamantane-1-carbonyl)pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. It has also been shown to have antitumor activity in various cancer cell lines.
In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield, which makes it a useful building block for the preparation of complex organic molecules. It also has unique properties, such as its rigidity and hydrophobicity, which make it an attractive candidate for the design of new materials.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(Adamantane-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of new antiviral and antitumor agents based on the structure of this compound. Another area of interest is the design of new materials based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
1-(Adamantane-1-carbonyl)pyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods involves the reaction of adamantane with chloroacetyl chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(Adamantane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antiviral, antitumor, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Its unique properties, such as its rigidity and hydrophobicity, make it an attractive candidate for the design of new materials.
In organic synthesis, this compound has been used as a starting material for the synthesis of various pyrrolidine derivatives. Its ease of synthesis and high yield make it a useful building block for the preparation of complex organic molecules.
Propiedades
Número CAS |
139143-53-6 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-(adamantane-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c17-13-2-1-3-16(13)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2 |
Clave InChI |
HGLVVWKWAQKMAH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
C1CC(=O)N(C1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)





![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)



![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
